molecular formula C25H53N2O6P B043787 rac-3-Hexadecanamido-2-methoxypropyl phosphocholine CAS No. 163751-35-7

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Cat. No. B043787
M. Wt: 508.7 g/mol
InChI Key: GLZQVYDFXUECNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves multiple steps starting from specific precursors such as bis(2-acetoxy-3-hexadecyloxypropyl) disulfide or O,O-diethyl S(2-acetoxy-3-hexadecyloxypropyl) thiophosphate. These compounds undergo "one-pot" procedures resulting in the desired product with varied overall yields, demonstrating the complexity and efficiency of synthetic strategies employed (Młotkowska & Olejnik, 1995).

Molecular Structure Analysis

The molecular structure of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is characterized by its racemic nature, indicating the presence of two enantiomers. The compound's structure is closely related to PAF analogs, with key functional groups contributing to its biological activity and interaction with cellular components.

Chemical Reactions and Properties

This compound participates in reactions typical of phosphocholines, such as enzymatic hydrolysis, which can influence its biological activity and functionality. Its chemical properties, such as reactivity towards specific enzymes, can be pivotal in understanding its potential applications in various fields (Valone, 1985).

Physical Properties Analysis

The physical properties of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine, including its solubility, melting point, and stability, are crucial for its application in different environments. These properties can affect its behavior in biological systems and its suitability for use in experimental and therapeutic settings.

Chemical Properties Analysis

Chemically, rac-3-Hexadecanamido-2-methoxypropyl phosphocholine exhibits properties characteristic of phospholipids, such as amphiphilicity, which allows it to interact with both lipophilic and hydrophilic environments. This dual nature facilitates its incorporation into cell membranes and its interaction with various biomolecules.

  • Młotkowska, B., & Olejnik, J. (1995). A Synthesis of rac‐S‐(2‐Acetoxy‐3‐hexadecyloxypropyl) thiophosphocholine, the isosteric and isopolar PAF analog. Liebigs Annalen, 1995(8), 1467-1470. Link to paper.

  • Valone, F. (1985). Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988). Biochemical and biophysical research communications, 126(1), 502-508. Link to paper.

Scientific Research Applications

Cytotoxicity and Metabolism in Neoplastic Cells

Rac-3-hexadecanamido-2-methoxypropyl phosphocholine and similar unnatural alkyl phospholipids show cytotoxic responses in various neoplastic cells. This response is partly due to the accumulation of these compounds in tumor cells, attributed to the low activity of the alkyl cleavage enzyme in these cells. However, studies indicate that differences in the cellular activities of the alkyl cleavage enzyme are not responsible for the differential cytotoxic responses between normal and specific types of neoplastic cells toward these compounds. Instead, the cellular uptake of alkyl phospholipids could be a factor in the cytotoxic response of certain tumor cells (Hoffman, Hoffman, & Snyder, 1986).

Synthesis and Antineoplastic Properties

The synthesis of glycerophosphonocholine analogs of ether-linked lipids, such as rac-3-octadecyloxy-2-methoxy-propyl-phosphonocholine, has shown potential anti-cancer properties for the treatment of both leukemia and solid tumors. These glycerophosphonocholines inhibit thymidine uptake in various human leukemic cell lines and undifferentiated cervical carcinoma cells, demonstrating their promise as anti-cancer drugs (Salari, Howard, & Bittman, 1992).

Chemical Synthesis for Biological Applications

Chemical synthesis procedures have been developed for analogs of rac-3-hexadecanamido-2-methoxypropyl phosphocholine, contributing to the study of their biological activities. These synthetic processes are crucial for the investigation of the properties and potential therapeutic applications of these compounds (Das & Hajra, 1995).

In vitro Evaluation as Anti-HIV Agents

Certain synthetic lipids, including rac-3-octadecanamido-2-ethoxypropylphosphocholine, have been evaluated as potential anti-HIV-1 agents. These compounds exhibit activity by inhibiting a late step in HIV replication involving virus assembly and infectious virus production, representing a novel approach to AIDS treatment (Meyer et al., 1991).

Antitumor Activity and Cell Cycle Effects

Ether phospholipids, including rac-3-hexadecanamido-2-methoxypropyl phosphocholine, exhibit antitumor activity against various animal and human tumor cell lines. Studies have investigated their cytostatic activity and effects on different phases of the cell cycle in tumor cells, providing insights into their mechanisms of action in cancer treatment (Principe, Sidoti, & Braquet, 1992).

Future Directions

As for future directions, given its inhibitory action against neoplastic cell growth and Protein Kinase C, this compound could potentially be further studied for its applications in cancer research and treatment .

properties

IUPAC Name

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQVYDFXUECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920962
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

CAS RN

112989-00-1
Record name NSC 624871
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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